Alprafenone
Overview
Description
Alprafenone is a chemical compound with the molecular formula C25H35NO4 . It is known for its antiarrhythmic properties, similar to those of propafenone . This compound has been studied for its effects on cardiac tissues, particularly in the context of arrhythmias .
Preparation Methods
The synthesis of alprafenone involves several steps, typically starting with the preparation of key intermediates. The synthetic routes often include:
Oxidation of primary alcohols: to form aldehydes.
Reduction of carboxylic acids: to aldehydes using reagents like diisobutylaluminum hydride (DIBAL-H).
Friedel-Crafts acylation: to introduce acyl groups into aromatic rings.
Industrial production methods may involve optimizing these reactions for scale, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Alprafenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include chromium trioxide (CrO3) for oxidation and sodium borohydride (NaBH4) for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alprafenone has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Industry: Used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of alprafenone involves its interaction with cardiac ion channels. It primarily affects the sodium channels , reducing the upstroke velocity of the action potential in cardiac cells . This stabilizes the myocardial membrane and helps in managing arrhythmias. The molecular targets include voltage-gated sodium channels , which are crucial for the propagation of action potentials in cardiac tissues .
Comparison with Similar Compounds
Alprafenone is similar to other antiarrhythmic compounds such as propafenone and flecainide . it has unique properties that differentiate it from these compounds:
Propafenone: Similar in structure and function, but this compound may have different pharmacokinetic properties.
Flecainide: Another antiarrhythmic agent, but with a different mechanism of action and side effect profile.
These comparisons highlight the uniqueness of this compound in terms of its specific interactions with cardiac ion channels and its potential therapeutic applications.
Properties
CAS No. |
124316-02-5 |
---|---|
Molecular Formula |
C25H35NO4 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-[3-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]-4-methoxyphenyl]-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C25H35NO4/c1-6-25(3,4)26-16-21(27)17-30-24-15-19(10-14-23(24)29-5)9-13-22(28)20-11-7-18(2)8-12-20/h7-8,10-12,14-15,21,26-27H,6,9,13,16-17H2,1-5H3 |
InChI Key |
WUUQBRHWNUFEEB-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)NCC(COC1=C(C=CC(=C1)CCC(=O)C2=CC=C(C=C2)C)OC)O |
Canonical SMILES |
CCC(C)(C)NCC(COC1=C(C=CC(=C1)CCC(=O)C2=CC=C(C=C2)C)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-methylphenyl)-3-(3'-(2-hydroxy-3-tert-pentylaminopropoxy)-4'-methoxyphenyl)-1-propanone AH 141 AH-141 alprafenone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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